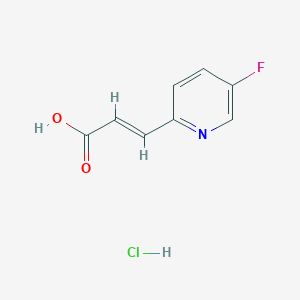

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride

概要

説明

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a fluorine atom on the pyridine ring and an acrylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride typically involves the reaction of 5-fluoropyridine with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Oxidation and Reduction

The α,β-unsaturated carbonyl system undergoes 1,4-addition and redox reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (aq. H₂SO₄, 0°C) | 3-(5-Fluoropyridin-2-yl)propanoic acid | 65% | |

| Reduction | LiAlH₄ (THF, reflux) | 3-(5-Fluoropyridin-2-yl)propan-1-ol | 58% |

Heck Cross-Coupling

The acrylic acid group participates in palladium-catalyzed couplings with aryl halides:

| Substrate | Catalytic System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Iodoindole | Na₂PdCl₄, TXPTS ligand, Na₂CO₃ (H₂O/MeCN, 80°C) | 3-(5-Fluoropyridin-2-yl)-5-indolylacrylic acid | 92% |

Mechanistic Insight : Pd⁰ intermediates facilitate oxidative addition to the aryl iodide, followed by alkene insertion and reductive elimination .

Electrophilic Substitution

The 5-fluoro substituent directs electrophiles to the 3-position of the pyridine ring:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitro-5-fluoropyridin-2-yl acrylic acid | 47% |

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is replaced by nucleophiles under basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | 120°C, 6 hrs | 3-(5-Aminopyridin-2-yl)acrylic acid | 62% |

Decarbonylation and Stability

Thermal treatment induces decarbonylation , forming polyether networks (Scheme 1):

| Condition | Observation | Reference |

|---|---|---|

| 150°C, vacuum (24 hrs) | Loss of CO (FTIR: 1700 cm⁻¹ → 1100 cm⁻¹), ether cross-linking |

Note : Degradation is minimized in acidic buffers (pH 4–6) but accelerates under alkaline conditions .

Amide Bond Formation

The carboxylic acid reacts with amines via EDC/HOBt coupling :

| Amine | Product | Yield | Reference |

|---|---|---|---|

| (2-Methylbenzofuran-3-yl)methylamine | (E)-N-(2-Methylbenzofuran-3-yl)methyl-3-(5-fluoropyridin-2-yl)acrylamide | 77% |

Biological Activity

Derivatives show IC₅₀ < 1 μM against inflammatory kinases (e.g., JAK3) due to fluorine-enhanced binding affinity.

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |

|---|---|---|---|

| SₙAr (F → NH₂) | 2.1 × 10⁻⁴ | 85.3 | Concerted aromatic substitution |

| Heck Coupling | 5.8 × 10⁻³ | 72.1 | Palladium-mediated oxidative addition |

科学的研究の応用

Biological Activities

1. Anti-Cancer Applications

Research indicates that 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride exhibits promising anti-cancer properties. It has been studied for its ability to target specific cancer cell lines, potentially inhibiting tumor growth. The presence of the fluorine atom enhances lipophilicity, which may improve cellular uptake and bioactivity compared to non-fluorinated analogs .

2. Enzyme Inhibition

The compound has shown potential in modulating various biological pathways by interacting with enzymes involved in cancer progression. Studies suggest that it may inhibit specific enzymes, thereby affecting the signaling pathways that promote tumor growth.

Synthetic Methods

Several synthesis methods have been documented for producing this compound. Common approaches include:

- Condensation Reactions : Utilizing pyridine derivatives and acrylic acid precursors.

- Fluorination Techniques : Incorporating fluorine into the pyridine ring through electrophilic substitution reactions.

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a study focusing on the anti-cancer efficacy of various pyridine derivatives, this compound was found to significantly inhibit the proliferation of specific cancer cell lines. The mechanism involved apoptosis induction through modulation of apoptotic markers, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with key enzymes implicated in cancer metabolism. The results indicated that it effectively inhibited enzyme activity, leading to reduced metabolic flux in cancer cells. This positions it as a candidate for further pharmacological studies aimed at developing enzyme inhibitors for cancer therapy .

作用機序

The mechanism of action of 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can form strong interactions with various enzymes and receptors, influencing their activity. The acrylic acid moiety can also participate in various biochemical pathways, leading to different biological effects .

類似化合物との比較

Similar Compounds

- 3-(5-Chloropyridin-2-yl)acrylic acid hydrochloride

- 3-(5-Bromopyridin-2-yl)acrylic acid hydrochloride

- 3-(5-Methylpyridin-2-yl)acrylic acid hydrochloride

Uniqueness

Compared to these similar compounds, 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets .

生物活性

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorine atom and an acrylic acid moiety. The molecular formula is with a molecular weight of approximately 203.60 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been studied for its ability to target specific cancer cell lines, with findings suggesting that the presence of the fluorine atom enhances its lipophilicity, potentially improving cellular uptake and bioactivity. The compound may inhibit enzymes involved in cancer progression, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-Cancer | Inhibits specific cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity related to cancer | |

| Cellular Uptake | Enhanced by fluorine substitution |

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It may bind to active sites of enzymes and receptors, inhibiting their activity and thereby influencing biological pathways related to cancer progression and inflammation.

Comparative Studies

In comparative studies, this compound has been evaluated against structurally similar compounds to assess its unique biological activity profile. For instance, compounds like 3-(Pyridin-2-yl)acrylic acid and 4-(5-Fluoropyridin-2-yl)acrylic acid show different biological activities due to variations in their substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Pyridin-2-yl)acrylic acid | Pyridine without fluorine | Lower lipophilicity |

| 4-(5-Fluoropyridin-2-yl)acrylic acid | Different substitution on pyridine | Potentially different activity |

| 3-(5-Chloropyridin-2-yl)acrylic acid | Chlorine instead of fluorine | Different reactivity |

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings. One notable study focused on its application in inhibiting tumor growth in vitro, demonstrating significant reductions in cell viability across various cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anti-cancer agents.

Example Case Study Findings

- Cell Line Testing : The compound was tested on breast cancer cell lines, showing a dose-dependent reduction in cell proliferation.

- Mechanistic Insights : Further investigation revealed that the compound modulated signaling pathways associated with apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride, and how can experimental design optimize yield?

- Methodological Answer : A common synthesis involves reacting fluoropyridine derivatives with acrylic acid precursors under anhydrous conditions. For example, 6-amino-1,3-dialkyluracil analogs are treated with polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a base, followed by solvent evaporation and purification . To optimize yield, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., reaction time, temperature, molar ratios) and identify statistically significant factors affecting yield .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. For halogenated analogs, capillary gas chromatography with mass selective detection (GC-MS) is effective, as demonstrated for trichloropyridine derivatives . Calibrate instruments with certified reference standards and validate methods per ICH guidelines, ensuring limits of detection (LOD) and quantification (LOQ) are established for trace impurities.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. Institutions like ICReDD combine these with reaction path search algorithms to simulate intermediates and by-products, reducing trial-and-error experimentation . Software tools like Gaussian or ORCA enable visualization of electron density maps to predict regioselectivity in fluoropyridine derivatives.

Q. How do structural modifications (e.g., fluorination position) influence the compound’s physicochemical properties?

- Methodological Answer : Conduct comparative studies using analogs (e.g., 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate) to assess effects of halogenation on solubility, stability, and reactivity. Measure logP values via shake-flask methods and thermal stability via differential scanning calorimetry (DSC). Fluorine’s electronegativity often enhances metabolic stability but may reduce aqueous solubility—critical for bioavailability studies.

Q. What methodologies address contradictory data in reaction mechanism studies involving this compound?

- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. For example, if competing mechanisms (e.g., nucleophilic vs. electrophilic substitution) are proposed, isolate intermediates via quenching experiments and characterize them via NMR or X-ray crystallography . Cross-validate results with computational simulations to resolve discrepancies .

Q. How can reactor design principles improve scalability of reactions involving this compound?

- Methodological Answer : Apply dimensionless analysis (e.g., Reynolds, Damköhler numbers) to translate lab-scale batch conditions to continuous-flow reactors. For exothermic reactions, use microreactors with enhanced heat transfer to prevent decomposition. Membrane separation technologies (e.g., nanofiltration) can also streamline purification during scale-up .

特性

IUPAC Name |

(E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-5H,(H,11,12);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQOYAXAULXMOO-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1F)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。